molecular formula C17H13N3O3 B12454569 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol

4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol

Cat. No.: B12454569
M. Wt: 307.30 g/mol
InChI Key: CIZWSXSAWBXYNC-UHFFFAOYSA-N
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Description

4-[2-(2-methyl-3-nitrophenyl)hydrazin-1-ylidene]naphthalen-1-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is notable for its complex structure, which includes a naphthalene ring system and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methyl-3-nitrophenyl)hydrazin-1-ylidene]naphthalen-1-one typically involves the condensation reaction between 2-methyl-3-nitrobenzaldehyde and 1-naphthylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methyl-3-nitrophenyl)hydrazin-1-ylidene]naphthalen-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Oxidation: Potassium permanganate, dichloromethane.

    Substitution: Sulfuric acid, nitric acid, acetic anhydride.

Major Products Formed

    Reduction: 4-[2-(2-methyl-3-aminophenyl)hydrazin-1-ylidene]naphthalen-1-one.

    Oxidation: Corresponding azo compounds.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(2-methyl-3-nitrophenyl)hydrazin-1-ylidene]naphthalen-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect or quantify specific analytes.

Mechanism of Action

The mechanism of action of 4-[2-(2-methyl-3-nitrophenyl)hydrazin-1-ylidene]naphthalen-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methyl-3-[(E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one: This compound shares a similar hydrazone linkage and nitrophenyl group but differs in the core structure.

    N-(4-nitrophenyl)acetohydrazonoyl bromide: Another hydrazone derivative with a nitrophenyl group, but with different substituents.

Uniqueness

4-[2-(2-methyl-3-nitrophenyl)hydrazin-1-ylidene]naphthalen-1-one is unique due to its combination of a naphthalene ring system and a nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

4-[(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C17H13N3O3/c1-11-14(7-4-8-16(11)20(22)23)18-19-15-9-10-17(21)13-6-3-2-5-12(13)15/h2-10,21H,1H3

InChI Key

CIZWSXSAWBXYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O

Origin of Product

United States

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